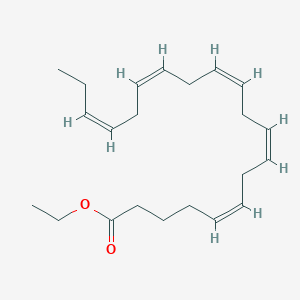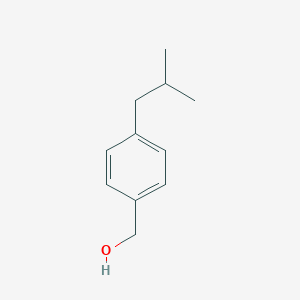
苯甲醇,4-(2-甲基丙基)-
描述
Synthesis Analysis
The synthesis of compounds related to "Benzenemethanol, 4-(2-methylpropyl)-" involves multi-step chemical reactions. For instance, a natural product with a complex brominated benzene structure was synthesized starting from a related benzene methanol compound through a series of reactions, showcasing the versatility and complexity of synthetic routes in organic chemistry (Akbaba et al., 2010).
Molecular Structure Analysis
The analysis of molecular structures involves understanding the arrangement of atoms within a compound. Techniques such as X-ray crystallography provide insights into the molecular geometry, showing how specific substituents affect the overall structure. For example, studies on various benzene derivatives have elucidated how substituents influence molecular aggregation and physicochemical properties (Matwijczuk et al., 2016).
Chemical Reactions and Properties
"Benzenemethanol, 4-(2-methylpropyl)-" can undergo various chemical reactions, contributing to its diverse chemical properties. Research has demonstrated the methylation of benzene derivatives, highlighting the mechanisms and intermediates involved in such processes (Bjørgen et al., 2004).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds have shown how molecular structure affects these properties, providing insights into the design and application of new materials (Goh et al., 2010).
Chemical Properties Analysis
The chemical properties of "Benzenemethanol, 4-(2-methylpropyl)-" include reactivity with other chemicals, stability under various conditions, and potential for chemical transformations. Such properties are key for its application in synthesis and other chemical processes. Detailed investigations into the reactivity and stability of benzene derivatives provide a foundation for understanding the chemical properties of "Benzenemethanol, 4-(2-methylpropyl)-" (Kaeding, 1988).
科学研究应用
绿色化学应用
芳烃的氧化甲基化:Adebajo (2007) 关于将甲烷转化为可运输液体燃料和化学品的研究突出了绿色化学应用的潜力。这一过程涉及芳烃的催化甲基化,包括可能与“苯甲醇,4-(2-甲基丙基)-”类似的化合物,为生产有价值的化学品提供了一种环保的方法 (Adebajo,2007)。
抗菌性能
单萜作为抗菌剂:Marchese 等人 (2017) 的研究回顾了单萜的抗菌特性,包括对伞花烃,一种与“苯甲醇,4-(2-甲基丙基)-”在结构上相关的化合物。这项研究表明此类化合物在开发新的抗菌剂方面具有潜在的生物医学应用 (Marchese 等,2017)。
超分子化学
苯-1,3,5-三甲酰胺的应用:Cantekin、de Greef 和 Palmans (2012) 深入研究了苯-1,3,5-三甲酰胺 (BTA) 在超分子化学中的用途,展示了该化合物在为纳米技术和生物医学应用创造纳米级结构方面的多功能性。对 BTA 作用的这种见解可能与“苯甲醇,4-(2-甲基丙基)-”在类似应用中的效用相平行 (Cantekin、de Greef 和 Palmans,2012)。
催化
甲醇转化为丙烯:Ali 等人 (2019) 的一项综合综述涵盖了甲醇转化为丙烯的过程,重点介绍了 SAPO-34 和 ZSM-5 等催化剂的作用。这一过程在石化产品的生产中至关重要,并且可能与涉及“苯甲醇,4-(2-甲基丙基)-”的工业应用中的化学转化有关 (Ali 等,2019)。
属性
IUPAC Name |
[4-(2-methylpropyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9,12H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLPKKJTRFTEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562294 | |
| Record name | [4-(2-Methylpropyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylpropyl)phenyl]methanol | |
CAS RN |
110319-85-2 | |
| Record name | 4-(2-Methylpropyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110319-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Methylpropyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(2-methylpropyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethylbenzo[d]thiazol-6-amine](/img/structure/B42387.png)
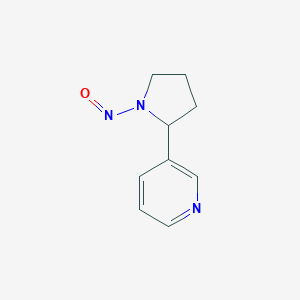
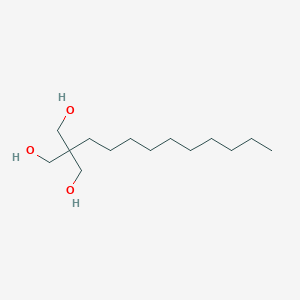
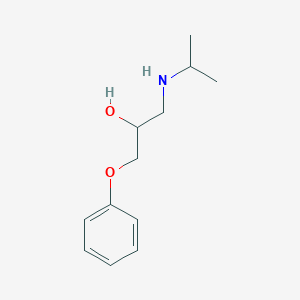
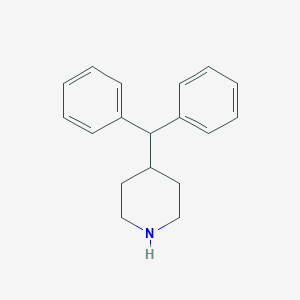
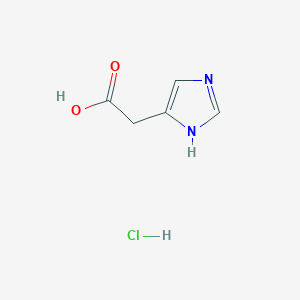
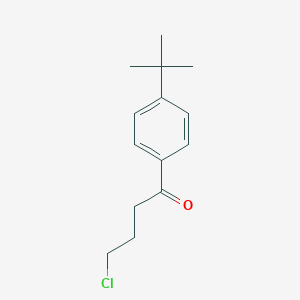
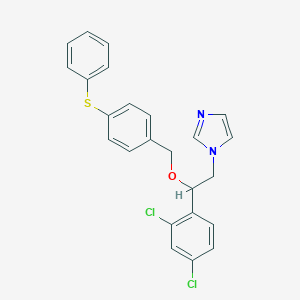
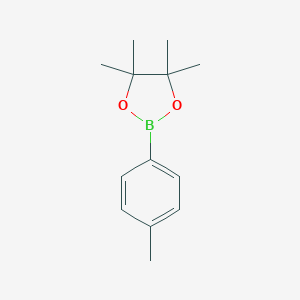
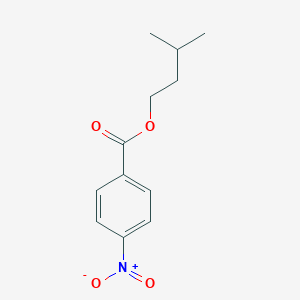
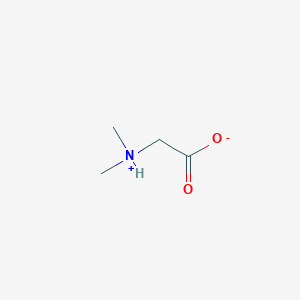
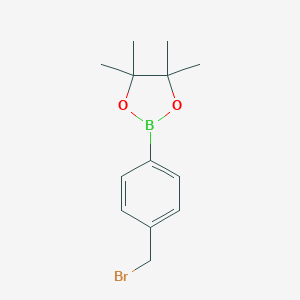
![1-{5-[(E)-2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B42422.png)
